molecular formula C28H25FNO6+ B270644 1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium

1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium

Cat. No. B270644
M. Wt: 490.5 g/mol
InChI Key: MOGJWTJMALPRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium, commonly known as DCFI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isoquinolinium family and is characterized by its unique chemical structure, which makes it an attractive candidate for various research applications. In

Scientific Research Applications

DCF1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of DCFI is as a fluorescent probe for the detection of protein-protein interactions. The compound has been shown to bind to specific proteins and emit fluorescence, making it an ideal tool for studying protein-protein interactions in vitro and in vivo. DCFI has also been used as a tool for studying the structure and function of proteins, as well as for drug discovery and development.

Mechanism of Action

The exact mechanism of action of DCFI is not fully understood. However, it is believed that the compound works by binding to specific proteins and altering their structure and function. DCFI has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. By binding to these proteins, DCFI can modulate their activity and function, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
DCF1 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes, receptors, and transporters, leading to changes in cellular signaling pathways and gene expression. DCFI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, DCFI has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

DCF1 has several advantages for use in lab experiments. The compound is highly specific and can be used to study specific proteins and cellular processes. Additionally, DCFI is fluorescent, making it easy to detect and measure in vitro and in vivo. However, there are also limitations to using DCFI in lab experiments. The compound is complex to synthesize and requires specialized equipment and expertise. Additionally, DCFI has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DCFI. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible for use in lab experiments. Additionally, there is interest in using DCFI for the development of new anti-cancer agents, as well as for the treatment of inflammatory diseases and pain. Finally, there is potential for using DCFI as a tool for studying protein-protein interactions in complex cellular environments, such as in vivo.

Synthesis Methods

The synthesis of DCFI involves several steps, including the reaction of 4-fluoroaniline with 3,4-dimethoxybenzoyl chloride to form 4-fluoro-3,4-dimethoxybenzamide. This intermediate product is then reacted with 2-(2-oxoethyl)-6,7-dimethoxyisoquinoline to produce the final product, DCFI. The synthesis of DCFI is a complex process that requires specialized equipment and expertise.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium

Molecular Formula

C28H25FNO6+

Molecular Weight

490.5 g/mol

IUPAC Name

2-[1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinolin-2-ium-2-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C28H25FNO6/c1-33-23-10-7-19(14-24(23)34-2)28(32)27-21-15-26(36-4)25(35-3)13-18(21)11-12-30(27)16-22(31)17-5-8-20(29)9-6-17/h5-15H,16H2,1-4H3/q+1

InChI Key

MOGJWTJMALPRKN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=[N+](C=CC3=CC(=C(C=C32)OC)OC)CC(=O)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=[N+](C=CC3=CC(=C(C=C32)OC)OC)CC(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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